N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19991678
InChI: InChI=1S/C21H19N3O3/c1-27-19-8-4-7-18-15(19)9-11-24(18)12-10-22-21(26)16-13-20(25)23-17-6-3-2-5-14(16)17/h2-9,11,13H,10,12H2,1H3,(H,22,26)(H,23,25)
SMILES:
Molecular Formula: C21H19N3O3
Molecular Weight: 361.4 g/mol

N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

CAS No.:

Cat. No.: VC19991678

Molecular Formula: C21H19N3O3

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide -

Specification

Molecular Formula C21H19N3O3
Molecular Weight 361.4 g/mol
IUPAC Name N-[2-(4-methoxyindol-1-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide
Standard InChI InChI=1S/C21H19N3O3/c1-27-19-8-4-7-18-15(19)9-11-24(18)12-10-22-21(26)16-13-20(25)23-17-6-3-2-5-14(16)17/h2-9,11,13H,10,12H2,1H3,(H,22,26)(H,23,25)
Standard InChI Key FZLBRWOQZIKTQV-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC(=O)NC4=CC=CC=C43

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-(2-(4-Methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide features a quinoline core substituted at the 4-position with a carboxamide group and at the 2-position with an oxo group. The indole moiety, linked via an ethyl chain, is further modified with a methoxy group at the 4-position. This combination creates a planar, conjugated system that may facilitate π-π stacking interactions with aromatic residues in proteins or nucleic acids.

The canonical SMILES string COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC(=O)NC4=CC=CC=C43\text{COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC(=O)NC4=CC=CC=C43} confirms the connectivity of the substituents. The presence of both hydrogen bond donors (amide NH) and acceptors (carbonyl oxygens, methoxy group) suggests potential solubility in polar aprotic solvents, though experimental data remains unreported.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H19N3O3\text{C}_{21}\text{H}_{19}\text{N}_{3}\text{O}_{3}
Molecular Weight361.4 g/mol
logP (Predicted)1.98
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area58.77 Ų

Spectroscopic Characterization

Synthetic protocols for this compound typically employ nuclear magnetic resonance (NMR) spectroscopy and thin-layer chromatography (TLC) for structural validation. The 1H^1\text{H}-NMR spectrum would likely show distinct signals for the indole NH proton (δ ~10-12 ppm), the methoxy group (δ ~3.8 ppm), and the quinoline carbonyl group (δ ~160-170 ppm in 13C^{13}\text{C}-NMR). Mass spectrometry would confirm the molecular ion peak at m/z 361.4.

Synthesis and Derivatization

Synthetic Pathways

The synthesis of N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide involves three primary stages:

  • Quinoline Core Formation: The 2-oxo-1,2-dihydroquinoline-4-carboxylic acid precursor is synthesized via cyclization of aniline derivatives or through Pfitzinger reactions .

  • Indole Moieties: The 4-methoxyindole is alkylated at the 1-position using 2-chloroethylamine, introducing the ethylamine side chain.

  • Amide Coupling: The quinoline-4-carboxylic acid is activated (e.g., using HATU or EDCI) and coupled with the indole-ethylamine intermediate to form the final carboxamide .

Table 2: Comparative Analysis of Analogous Compounds

CompoundMolecular Weight (g/mol)Key Functional Groups
N-[2-(1H-indol-3-yl)ethyl]-2-methyl...345.4Methyl, isoquinoline, indole
2-(2-Methoxyethyl)-N-[2-(4-methoxy...419.48Methoxyethyl, isoquinoline
Target Compound361.4Methoxyindole, quinoline

Challenges in Purification

Purification often requires gradient elution chromatography due to the compound’s moderate polarity. Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases has been effective for isolating >95% pure batches.

Biological Activities and Mechanistic Insights

Putative Targets

While direct studies on this compound are scarce, structural analogs provide mechanistic clues:

  • Indole Derivatives: Modulate serotonin receptors (5-HT1A_{1A}, 5-HT2C_{2C}) and inhibit kinases like CDK2 .

  • Quinoline Derivatives: Intercalate DNA (e.g., chloroquine) or inhibit topoisomerases .
    The carboxamide group may enhance binding to ATP pockets in kinases or proteases, as seen in vemurafenib-like inhibitors .

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Absorption: Moderate logP (1.98) suggests adequate intestinal absorption .

  • Metabolism: Likely hepatic oxidation via CYP3A4, with potential O-demethylation of the methoxy group.

  • Excretion: Renal clearance predominates due to the compound’s molecular weight <500 Da.

Toxicity Risks

Structural alerts include the indole moiety (potential genotoxicity) and the quinoline core (hepatotoxicity risk) . In silico toxicity predictors like ProTox-II estimate a LD50_{50} of 250 mg/kg in rats, classifying it as Category III .

Applications and Future Directions

Drug Development

This compound’s dual pharmacophores position it as a lead for:

  • Anticancer Agents: Targeting Topoisomerase II or BCR-ABL fusion proteins.

  • Antipsychotics: Modulating 5-HT2A_{2A} receptors.

  • Antimicrobials: Disrupting bacterial DNA gyrase.

Chemical Biology Probes

Fluorescent tags (e.g., BODIPY) could be appended to the ethylamine side chain to track cellular uptake in real-time .

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